molecular formula C15H13ClO4 B454886 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid CAS No. 438221-04-6

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid

Cat. No.: B454886
CAS No.: 438221-04-6
M. Wt: 292.71g/mol
InChI Key: GDXSXRIRYUEDOH-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is an organic compound with a molecular formula of C15H13ClO4 It is characterized by the presence of a chlorophenoxy group and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 4-methoxybenzoic acid under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol or other reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Phenols or other reduced forms.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the methoxybenzoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: Similar in structure but lacks the methoxy group.

    2-Methyl-4-chlorophenoxyacetic acid: Contains a methyl group instead of a methoxy group.

    4-Methoxybenzoic acid: Lacks the chlorophenoxy group.

Uniqueness

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is unique due to the presence of both the chlorophenoxy and methoxybenzoic acid groups, which confer distinct chemical and biological properties

Biological Activity

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular structure of this compound includes a chlorophenoxy group and a methoxybenzoic acid moiety. This unique combination is believed to contribute to its biological activity by allowing interactions with various biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorophenoxy group can engage with hydrophobic pockets within proteins, while the methoxybenzoic acid component can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins, leading to various biological effects, including:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of cancer cell lines (e.g., breast cancer)
Anti-inflammatoryReduces inflammation markers in vitro
AntioxidantScavenges free radicals in cellular assays

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial effect.
  • Anticancer Properties :
    In another investigation, the compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis in these cells. Mechanistic studies suggested that these effects were mediated through the activation of caspase pathways .
  • Inflammation Reduction :
    Research focusing on inflammatory responses showed that this compound could reduce levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-14-7-2-10(15(17)18)8-11(14)9-20-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXSXRIRYUEDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438221-04-6
Record name 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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